molecular formula C10H8N4 B14603547 11H-[1,3,5]triazepino[1,2-a]benzimidazole CAS No. 60306-65-2

11H-[1,3,5]triazepino[1,2-a]benzimidazole

Katalognummer: B14603547
CAS-Nummer: 60306-65-2
Molekulargewicht: 184.20 g/mol
InChI-Schlüssel: PDSJDJGOSKYGGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11H-[1,3,5]triazepino[1,2-a]benzimidazole is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of a broader class of triazepine derivatives, which are known for their significant biological activities. These compounds are commonly found in natural products and bioactive pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11H-[1,3,5]triazepino[1,2-a]benzimidazole typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with various reagents such as 2-aminobenzamide, isothiocyanates, pyrazoles, thiazoles, oxadiazoles, oxadiazepines, and hydrazonoyl chloride . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes using automated reactors. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production. Techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

11H-[1,3,5]triazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which exhibit diverse biological activities .

Wissenschaftliche Forschungsanwendungen

11H-[1,3,5]triazepino[1,2-a]benzimidazole has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 11H-[1,3,5]triazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11H-[1,3,5]triazepino[1,2-a]benzimidazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

60306-65-2

Molekularformel

C10H8N4

Molekulargewicht

184.20 g/mol

IUPAC-Name

1H-[1,3,5]triazepino[1,2-a]benzimidazole

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-12-7-11-5-6-14(9)10/h1-7H,(H,11,12,13)

InChI-Schlüssel

PDSJDJGOSKYGGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2C=CN=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.